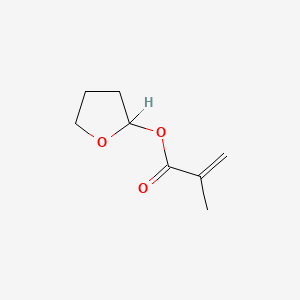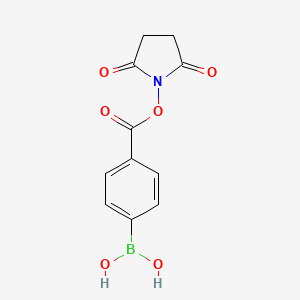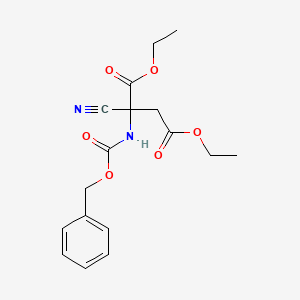![molecular formula C6H7N5 B3106511 Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine CAS No. 159326-72-4](/img/structure/B3106511.png)
Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine
Vue d'ensemble
Description
Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine is a heterocyclic compound that has garnered significant interest due to its unique structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a fused ring system consisting of a pyrrole ring and a triazine ring, which imparts distinct chemical and biological properties.
Mécanisme D'action
Target of Action
Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine is an integral part of several kinase inhibitors and nucleoside drugs . It targets specific proteins or enzymes that are dysregulated in diseases such as cancer .
Mode of Action
The compound interacts with its targets, primarily kinases, by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of kinases by this compound affects various biochemical pathways. These include pathways involved in cell proliferation, differentiation, and division . The disruption of these pathways can lead to downstream effects such as the slowing of cellular proliferation .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. It has been observed to have low rates of glucuronidation, indicating higher metabolic stability . This impacts the bioavailability of the compound, affecting its therapeutic efficacy.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of kinases, disruption of cellular processes, and slowing of cellular proliferation . These effects can contribute to its therapeutic potential in treating diseases such as cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors.
Analyse Biochimique
Biochemical Properties
Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine plays a significant role in biochemical reactions, particularly in the inhibition of kinases . Kinase inhibition is a successful approach in targeted therapy, where specific proteins or enzymes that are dysregulated in diseases like cancer are targeted .
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that it has long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors . It may also have effects on metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with transporters or binding proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate triazine precursors. For instance, the reaction of pyrrole with bromohydrazone under specific conditions can yield the desired compound . Another approach involves the formation of triazinium dicyanomethylide, which undergoes cyclization to form the target compound . Transition metal-mediated synthesis and rearrangement of pyrrolooxadiazines are also viable methods .
Industrial Production Methods: Industrial production of this compound typically involves scalable methodologies that ensure high yield and purity. One such method utilizes simple building blocks and continuous feeding of reagents to control the reaction conditions and minimize side reactions . This approach is particularly useful for large-scale production required in pharmaceutical and chemical industries.
Analyse Des Réactions Chimiques
Types of Reactions: Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple reactive sites within the fused ring system.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce amine-substituted products .
Applications De Recherche Scientifique
Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine has a wide range of applications in scientific research. In medicinal chemistry, it serves as a core structure for the development of kinase inhibitors and antiviral drugs, such as remdesivir . Its unique structure allows for the design of molecules with specific biological activities, making it a valuable scaffold in drug discovery.
In biology, this compound derivatives have shown potential as antiproliferative agents, targeting specific cell lines and pathways . In the field of materials science, this compound is used in the synthesis of advanced materials with unique electronic and optical properties .
Comparaison Avec Des Composés Similaires
Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . While these compounds share some structural similarities, this compound is unique in its ability to form specific interactions with molecular targets, making it a valuable scaffold in drug discovery and materials science .
List of Similar Compounds:- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Pyrrolo[2,1-f][1,2,4]triazine derivatives
Propriétés
IUPAC Name |
pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c7-5-4-2-1-3-11(4)10-6(8)9-5/h1-3H,(H4,7,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONRKWXOBUXXDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C(=NC(=N2)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701269311 | |
| Record name | Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701269311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159326-72-4 | |
| Record name | Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159326-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701269311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid](/img/structure/B3106432.png)



![(R)-N-[(1R)-1-(2-chlorophenyl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B3106463.png)









